![molecular formula C21H16N2O3S B2429995 4-acetamidophenyl 10H-phenothiazine-10-carboxylate CAS No. 898472-19-0](/img/structure/B2429995.png)
4-acetamidophenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
4-acetamidophenyl 10H-phenothiazine-10-carboxylate, also known as APPTC, is a synthetic compound that belongs to the phenothiazine family. It has been widely used in scientific research due to its unique properties and potential applications in various fields. In
Scientific Research Applications
Photocatalysis and Oxidative Coupling Reactions
The study by Zhou et al. introduced a novel class of extended phenothiazines, including our compound of interest . These extended phenothiazines exhibit continuous red shifts in light absorption as the number of fused rings increases. Notably, they maintain reversible redox behavior and strong excited-state reduction potentials. Specifically, 4-acetamidophenyl 10H-phenothiazine-10-carboxylate (referred to as “3” in the study) efficiently catalyzes the oxidative coupling of amines to imines under visible-light irradiation. Unlike conventional phenothiazine (PTZ), which requires UV light, compound 3 achieves better yields within a shorter reaction time and demonstrates a broad substrate scope. Furthermore, the study successfully realized direct and efficient conversion of amines to imines under sunlight in an air atmosphere.
Veterinary Medicine
4-Acetamidophenyl 10H-phenothiazine-10-carboxylate (acepromazine) finds use as an antipsychotic, sedative, and antiemetic drug in veterinary medicine . Its calming effects make it valuable for managing anxiety and stress in animals.
Zhou, J., Mao, L., Wu, M.-X., Peng, Z., Yang, Y., Zhou, M., Zhao, X.-L., Shi, X., & Yang, H.-B. (2022). Extended phenothiazines: synthesis, photophysical and redox properties, and efficient photocatalytic oxidative coupling of aminesChemical Science, 13, 5252–5260. S2718421 | 4-acetamidophenyl 10H-phenothiazine-10-carboxylate. Retrieved from smolecule.com
Mechanism of Action
Target of Action
Phenothiazine derivatives, which this compound is a part of, have been widely utilized as donor units in the molecular engineering of highly conjugated donor–acceptor materials for optoelectronics . This is largely attributed to the electron-rich nature of sulfur and nitrogen heteroatoms .
Mode of Action
Phenothiazine derivatives exhibit low oxidation potentials with a fully reversible one-electron redox process . They have been widely employed as efficient hole transport materials for perovskite solar cells .
Biochemical Pathways
Phenothiazine derivatives have been proven to be effective photoredox catalysts for various synthetic transformations .
Result of Action
Phenothiazine derivatives have been shown to be effective photoredox catalysts for various synthetic transformations .
properties
IUPAC Name |
(4-acetamidophenyl) phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-14(24)22-15-10-12-16(13-11-15)26-21(25)23-17-6-2-4-8-19(17)27-20-9-5-3-7-18(20)23/h2-13H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHRBKJTTDZLCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamidophenyl 10H-phenothiazine-10-carboxylate |
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